REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5](F)=[O:6].[NH3:16]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([NH2:16])=[O:6]
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Name
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|
Quantity
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242.5 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)F)C=CC1OC(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Type
|
CUSTOM
|
Details
|
the mixture was then stirred for a further 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the precipitate which deposited was filtered off with suction
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Type
|
CUSTOM
|
Details
|
were obtained
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)N)C=CC1OC(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |